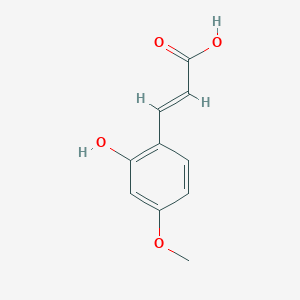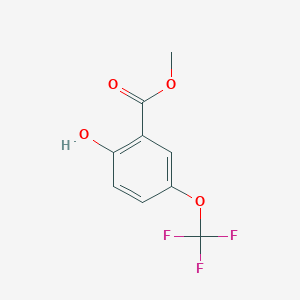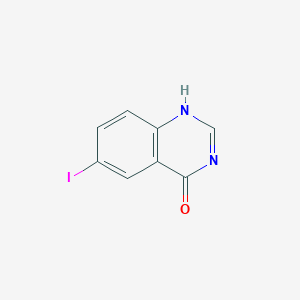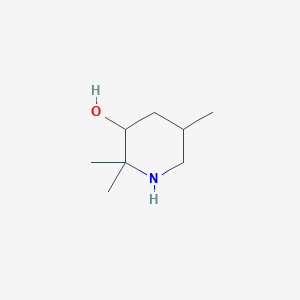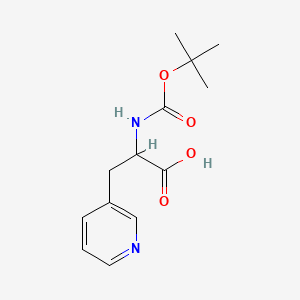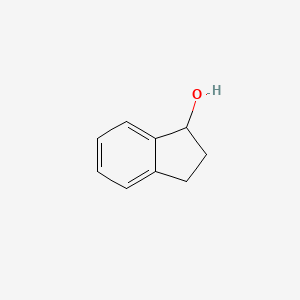
1-茚满醇
概述
描述
1-Indanol, also known as Indan-1-ol, is a member of indanes, an aromatic alcohol and a secondary alcohol . It has a role as a xenobiotic and derives from a hydride of an indane . It is a relatively simple and rigid aromatic alcohol composed of a phenyl ring fused with a 5-membered aliphatic ring .
Synthesis Analysis
1-Indanol has been synthesized through various methods. One such method involves the selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts . Another method involves the transfer dehydrogenation of 1-indanol over a heterogeneous palladium catalyst using cyclohexene as a hydrogen acceptor .Molecular Structure Analysis
The molecular formula of 1-Indanol is C9H10O . Its average mass is 134.175 Da and its mono-isotopic mass is 134.073166 Da . The IUPAC name for 1-Indanol is 2,3-dihydro-1H-inden-1-ol . High-resolution UV spectroscopy of 1-Indanol has been reported, with spectra of the S1 ← S0 electronic transition recorded in a jet-cooled, pulsed molecular beam .Chemical Reactions Analysis
1-Indanol has been studied in various chemical reactions. For instance, rotationally resolved laser-induced fluorescence (LIF) and vibrationally resolved resonance-enhanced multiphoton ionization (REMPI) spectroscopy of 1-Indanol have been reported . In another study, the reactions of reduction and oxidation were found to be competing reactions during the transformation of indan-1-ol and indan-1-one in carrot callus cultures .Physical and Chemical Properties Analysis
1-Indanol is a crystalline solid with a molecular weight of 134.18 g/mol . It has a melting point of 50°C to 54°C and a boiling point of 260°C . It is soluble in water (10g/L at 20°C), ethanol, benzene, and chloroform, and slightly soluble in petroleum ether .科学研究应用
纳米杂化生物催化剂应用: Galvão 等人 (2018) 的一项研究开发了一种纳米杂化材料,用于动力学拆分仲醇,包括 1-茚满醇。手性茚满醇用作合成对映体药物(如 Indatraline 和 Indinavir)的前体中间体。研究发现,固定在磁性载体上的固定化脂肪酶被证明是该过程中的稳健生物催化剂。
氧化动力学拆分: Nishibayashi 等人 (2003) 对使用手性二茂铁氧杂唑啉基膦-钌配合物对映醇的氧化动力学拆分进行了研究。他们发现,当 1-茚满醇用作外消旋醇时,氧化反应有效进行,产生具有高对映选择性的旋光活性 1-茚满醇 (Nishibayashi 等人,2003)。
具有生物活性的 1-茚满酮的合成: Turek 等人 (2017) 的一项全面综述涵盖了制备 1-茚满酮的方法,1-茚满酮具有重要的生物活性,包括抗病毒、抗炎和抗癌特性。这些化合物还可用于治疗神经退行性疾病 (Turek 等人,2017)。
手性依赖性聚集行为: Altnöder 等人 (2013) 研究了外消旋和对映纯 1-茚满醇的聚集行为。他们的研究为手性敏感聚集和伦敦色散力在理解这些聚集中的重要性提供了证据 (Altnöder 等人,2013)。
氯化钯与仲苄醇的反应: Bouquillon 等人 (2000) 研究了 1-茚满醇与氯化钯的反应,证明了根据所用催化剂的不同,存在不同的反应途径。这项研究强调了催化剂的电子性质在这些反应中的重要性 (Bouquillon 等人,2000)。
邻位顺式氨基茚满醇的合成: Cho 和 Choi (2002) 的研究重点是合成旋光活性邻位顺式氨基茚满醇,这对于创建 HIV-1 蛋白酶抑制剂和不对称转化的手性配体至关重要 (Cho 和 Choi,2002)。
苄基单氧化加氢催化: Wackett 等人 (1988) 使用来自铜绿假单胞菌的甲苯双加氧酶探索了茚满氧化成 1-茚满醇的过程。他们的发现强调了该酶在单氧化插入过程中的作用 (Wackett 等人,1988)。
氯茚满醇衍生物的抗真菌活性: Pinedo-Rivilla 等人 (2020) 使用生物催化方法制备了对映体纯的氯茚满醇衍生物。这些化合物对灰葡萄孢菌表现出抗真菌活性,表明它们在药理学中的潜在用途 (Pinedo-Rivilla 等人,2020)。
安全和危害
1-Indanol is considered hazardous. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
未来方向
作用机制
Target of Action
1-Indanol, also known as Indan-1-ol , is a chiral molecule that has been used in various fields including medicine and agriculture . It’s important to note that the targets can vary depending on the specific derivative of 1-Indanol being used and the biological system in which it is applied.
Mode of Action
It’s known that 1-indanol and its derivatives have been widely used due to their potent biological activities . These activities suggest that 1-Indanol may interact with various biological targets, leading to changes in cellular functions. The exact nature of these interactions would depend on the specific derivative of 1-Indanol and the biological context.
Biochemical Pathways
They have been found to have antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties This suggests that 1-Indanol may interact with and affect multiple biochemical pathways
Result of Action
The molecular and cellular effects of 1-Indanol’s action are likely to be diverse, given its wide range of biological activities For instance, its antiviral and antibacterial activities suggest that it may interfere with the life cycle of pathogens Its anti-inflammatory and analgesic activities suggest that it may modulate signaling pathways involved in pain and inflammation
Action Environment
The action, efficacy, and stability of 1-Indanol can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be mobile in the environment . This could potentially affect its distribution and bioavailability. , suggesting that it may have a favorable safety profile.
生化分析
Biochemical Properties
1-Indanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on its molecular structure. The compound’s hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
1-Indanol has been found to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, derivatives of 1-Indanol have shown potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties .
Molecular Mechanism
At the molecular level, 1-Indanol exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to undergo large-amplitude puckering motion that results in two sets of conformations .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 1-Indanol can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 1-Indanol can vary with different dosages in animal models
Metabolic Pathways
1-Indanol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels
属性
IUPAC Name |
2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871162 | |
| Record name | (+/-)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indan-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6351-10-6, 36643-74-0 | |
| Record name | 1-Indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Indanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006351106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036643740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-INDANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (+/-)-1-Indanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Indanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-INDANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG5BD7LOR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
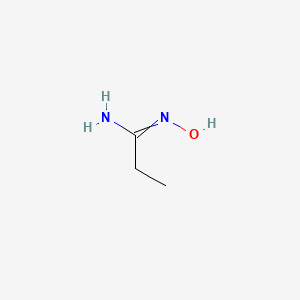

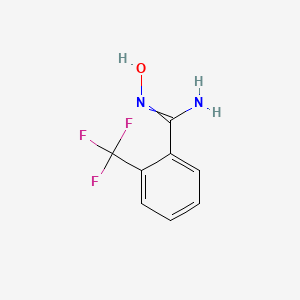

![2-[(3R)-3-hydroxypyrrolidin-1-ium-1-yl]acetate](/img/structure/B7721558.png)
